5-Methoxy-2-methylphenyl Isothiocyanate
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Overview
Description
5-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methylphenyl Isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-methylphenylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 5-methoxy-2-methylphenylamine with carbon disulfide and a suitable desulfurating agent like T3P (propane phosphonic acid anhydride) can be employed .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Isothiocyanate Adducts: Formed through addition reactions with compounds containing active hydrogen atoms.
Scientific Research Applications
5-Methoxy-2-methylphenyl Isothiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylphenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl substitutions, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenyl Isothiocyanate: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and specificity in chemical and biological applications .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-8(11-2)5-9(7)10-6-12/h3-5H,1-2H3 |
InChI Key |
JMGLWOZIYLVTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N=C=S |
Origin of Product |
United States |
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